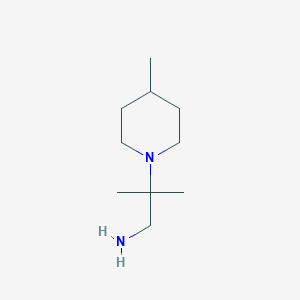

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAIMMHBFBAOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640855 | |

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933724-18-6 | |

| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, a novel amine with potential applications in pharmaceutical research and development. The proposed synthesis is a two-step process commencing with a Strecker reaction to form a key α-aminonitrile intermediate, followed by its reduction to the target primary amine. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a two-step sequence:

-

Step 1: Strecker Reaction: The synthesis of the intermediate, 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile, is achieved via a three-component Strecker reaction involving 4-methylpiperidine, acetone, and a cyanide source. This reaction efficiently constructs the carbon skeleton and introduces the nitrile functionality.

-

Step 2: Nitrile Reduction: The α-aminonitrile intermediate is subsequently reduced to the target primary amine, this compound. This transformation can be effectively carried out using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

This procedure is based on established Strecker reaction protocols involving cyclic secondary amines and ketones.

Experimental Workflow:

Caption: Experimental workflow for the Strecker reaction.

Methodology:

-

Reaction Setup: To a stirred solution of 4-methylpiperidine (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as methanol or glacial acetic acid (10 mL/g of amine), cool the mixture to 0°C in an ice bath.

-

Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise to the cooled reaction mixture while maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile.

| Parameter | Value | Reference |

| Reactants | 4-Methylpiperidine, Acetone, Trimethylsilyl Cyanide | General Strecker Reaction Principles |

| Solvent | Methanol or Glacial Acetic Acid | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 12-24 hours | [1] |

| Typical Yield | 70-85% | Based on similar reactions[1] |

Step 2: Reduction of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

This protocol details the reduction of the nitrile intermediate to the target primary amine using Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation presents a viable, and often safer, alternative for larger scale synthesis.

Experimental Workflow:

Caption: Experimental workflow for the nitrile reduction.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0°C. Dissolve the 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup (Fieser Method): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used.

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by column chromatography.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2] |

| Alternative Reducing Agent | H₂/Raney Nickel or H₂/Pd/C | [2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0°C to Reflux | [2] |

| Reaction Time | 4-8 hours | [2] |

| Typical Yield | 80-95% | Based on reductions of similar nitriles |

III. Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The initial Strecker reaction allows for the straightforward construction of the α-aminonitrile intermediate, while the subsequent reduction offers a high-yielding conversion to the final product. The methodologies presented are based on well-established chemical transformations and can be adapted for both laboratory-scale synthesis and potential scale-up operations. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of novel amine compounds for various applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Disclaimer: Publicly available scientific data on the specific physicochemical properties of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is limited. This guide provides a comprehensive framework based on the expected properties of similar aliphatic amines and outlines the standard experimental protocols for their determination. The data presented in the table are predictive or based on structurally related compounds and should be confirmed by empirical testing.

Introduction

This compound is a substituted aliphatic amine containing a tertiary amine within a piperidine ring and a primary amine. Its structure suggests potential applications in medicinal chemistry and materials science, where the basicity of the amine groups and the overall molecular architecture can influence biological activity and material properties. A thorough understanding of its physicochemical properties is crucial for researchers, scientists, and drug development professionals to predict its behavior in various systems, including solubility, membrane permeability, and formulation characteristics.

This technical guide offers a detailed overview of the key physicochemical parameters for a novel compound of this class and the standardized experimental methodologies used to measure them.

Predicted Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties of this compound. These values are estimations and should be validated experimentally.

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C10H22N2 | Defines the elemental composition. |

| Molecular Weight | 170.30 g/mol | Influences diffusion, bioavailability, and formulation. |

| Melting Point | Data not available | Affects solubility, dissolution rate, and stability.[1][2] |

| Boiling Point | > 200 °C (Estimated) | Indicates volatility and is important for purification.[3][4][5][6] |

| Water Solubility | Moderately Soluble | Crucial for drug delivery and bioavailability.[7][8][9][10][11] |

| pKa (Basic) | ~9.5 - 10.5 (Primary Amine)~8.5 - 9.5 (Tertiary Amine) | Governs ionization state, solubility, and receptor binding.[12][13][14][15] |

| LogP (Octanol/Water) | 1.5 - 2.5 (Estimated) | Predicts lipophilicity and membrane permeability.[16][17][18][19][20] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

The melting point is a critical indicator of purity.[1][2]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[1]

-

Procedure:

-

A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[21]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.[21][22]

-

A second, more precise measurement is performed with a fresh sample, heating slowly (1-2°C/minute) near the approximate melting point.[21][22]

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[21] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

-

Boiling point is a key physical constant for liquids.

-

Apparatus: Thiele tube or a micro-boiling point apparatus.[23]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample (a few microliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil.[23]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[23]

-

Solubility is a fundamental property for drug absorption and formulation.

-

Apparatus: Analytical balance, pH meter, shaker, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of water or a buffered solution (e.g., phosphate-buffered saline at pH 7.4).

-

The mixture is agitated in a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a calibrated analytical method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

The pKa value indicates the strength of the basic amine groups.

-

Apparatus: Potentiometric titrator with a pH electrode, autoburette, and analytical balance.[12][14]

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.[13]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[15]

-

The pH of the solution is monitored throughout the titration as a function of the volume of titrant added.[12]

-

A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12] For a compound with two basic centers, two inflection points and two pKa values are expected.

-

LogP is a measure of a compound's lipophilicity.

-

Apparatus: Shake-flask equipment, analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.[19]

-

A known amount of the compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined analytically.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

-

Visualizations

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel amine compound.

Workflow for Synthesis and Characterization

Given the presence of amine functionalities, a compound like this could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a generic GPCR signaling cascade that could be investigated.

Hypothetical GPCR Signaling Pathway

Conclusion

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cmst.eu [cmst.eu]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. enamine.net [enamine.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LogD/LogP - Enamine [enamine.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. acdlabs.com [acdlabs.com]

- 19. agilent.com [agilent.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (CAS 933724-18-6)

Disclaimer: A comprehensive search of scientific literature, patent databases, and chemical supplier information has revealed limited publicly available experimental data for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (CAS 933724-18-6). Consequently, this guide provides a summary of available computed data for the target compound and presents experimental information for structurally related compounds to offer a foundational understanding. The experimental protocols and biological activity sections are representative examples based on general chemical and biological principles and should not be considered as validated for this specific molecule.

Core Compound Properties

This compound is a saturated heterocyclic amine. Its structure consists of a 4-methylpiperidine ring linked through its nitrogen atom to a 2-methylpropan-1-amine moiety at the 2-position.

Synonyms: 2-Methyl-2-(4-methyl-1-piperidinyl)-1-propanamine

Physicochemical Data

Due to the absence of experimentally determined data, the following table summarizes computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | [1] |

| XLogP3 | 1.4 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 170.1783 g/mol | [2] |

| Monoisotopic Mass | 170.1783 g/mol | [2] |

| Topological Polar Surface Area | 15.3 Ų | Computed |

| Heavy Atom Count | 12 | Computed |

For comparative purposes, the following table presents experimental and computed data for a structurally similar compound, 2-methyl-2-piperidin-1-ylpropan-1-amine (CAS 54151-73-4).[3]

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | |

| Molecular Weight | 156.27 g/mol | [3] |

| Boiling Point | 85-87 °C at 10 mmHg | Experimental |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general synthetic approach can be inferred from patents describing the preparation of analogous structures.[4][5] A plausible route could involve the reaction of a suitable precursor with 4-methylpiperidine.

Representative Synthetic Protocol: Synthesis of 2-Amino-2-(1-methyl-4-piperidyl)propane-1-ol

The following protocol for a structurally related compound is provided as an illustrative example of the synthetic chemistry involved.[4]

Step 1: Synthesis of Intermediate III

-

React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (Compound II) with chloroform in the presence of a base (alkali 1) to yield Compound III.

-

After the reaction is complete, as indicated by Thin Layer Chromatography (TLC), add MTBE and water for extraction.

-

Wash the organic phase with brine, add acetic acid and TBAF, and stir.

-

After further washing and concentration, the product is precipitated with n-heptane and MTBE to yield Compound III as a white-like powder.

Step 2: Synthesis of Intermediate IV

-

Dissolve Compound III in an alcohol (e.g., methanol or ethanol).

-

React with sodium azide in the presence of a second base (alkali 2) to generate Compound IV.

Step 3: Synthesis of 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol (Compound I)

-

React Compound IV with a reducing agent to yield the final product, 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol.

Biological Activity and Screening

There is no specific biological activity data available for this compound in the public domain. Compounds with similar structural motifs, particularly substituted piperidines, are known to interact with a wide range of biological targets and are prevalent in medicinal chemistry.[6] Potential biological activities could be explored through a systematic screening process.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity like this compound. This workflow is a representative model and not based on any experimental data for the specific compound.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

While this compound (CAS 933724-18-6) is commercially available as a research chemical, there is a notable lack of comprehensive, publicly accessible data regarding its experimental properties and biological activity. The information presented in this guide is based on computed data and analogies to structurally similar compounds. Researchers and drug development professionals are encouraged to perform their own analytical characterization and biological screening to fully elucidate the properties of this compound. The provided general methodologies and workflows serve as a foundational template for such investigations.

References

- 1. CAS 690632-11-2 | 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine - Synblock [synblock.com]

- 2. Buy 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]

- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel compound, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the absence of extensive literature on this specific molecule, this document presents a detailed, hypothetical framework for its synthesis and structural characterization based on established principles of organic chemistry and spectroscopic analysis. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly those containing piperidine and substituted amine functionalities. The protocols and data presented herein are predictive and aim to guide experimental design and data interpretation.

Introduction

This compound is a diamine featuring a sterically hindered primary amine and a tertiary amine incorporated within a 4-methylpiperidine ring. The unique structural characteristics of this compound, particularly the quaternary carbon atom, suggest potential applications in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the identity and purity of the synthesized compound. This guide outlines a systematic approach to confirming the structure of this compound through a combination of synthetic chemistry and advanced spectroscopic techniques.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via a reductive amination reaction. This method is widely used for the formation of carbon-nitrogen bonds and is known for its high yields and operational simplicity.[1][2][3] The proposed two-step synthesis starts from the commercially available 2-amino-2-methyl-1-propanol.

Logical Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Step 1: Oxidation of 2-Amino-2-methyl-1-propanol to 2-Amino-2-methylpropanal

-

To a stirred solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 2-amino-2-methyl-1-propanol (1.0 equivalent) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-methylpropanal, which can be used in the next step without further purification.

Step 2: Reductive Amination of 2-Amino-2-methylpropanal with 4-Methylpiperidine

-

Dissolve the crude 2-amino-2-methylpropanal (1.0 equivalent) and 4-methylpiperidine (1.1 equivalents) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution at room temperature.[4]

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Structure Elucidation

The confirmation of the synthesized structure will be achieved through a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Logical Workflow for Structure Elucidation

Caption: Workflow for the spectroscopic structure elucidation.

Predicted Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Mass spectrometry will be employed to determine the molecular weight and elemental composition of the target compound.

Predicted Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₂₄N₂ |

| Molecular Weight | 184.32 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 185.2018 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The accurate mass measurement of the [M+H]⁺ ion will be used to confirm the elemental composition of the molecule. Key fragmentation patterns for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

Predicted Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (Primary Amine) | 3400-3250 (two bands) | Characteristic for a -NH₂ group.[7][8][9][10] |

| C-H Stretch (Aliphatic) | 2960-2850 | Strong absorptions from the methyl and methylene groups. |

| N-H Bend (Primary Amine) | 1650-1580 | Scissoring vibration of the -NH₂ group.[10] |

| C-N Stretch (Aliphatic Amine) | 1250-1020 | Medium to weak absorptions.[10] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared if the compound is a solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for the presence of the characteristic absorption bands corresponding to the primary amine and aliphatic C-H and C-N bonds. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ will confirm the complete reduction of the aldehyde intermediate. The presence of two distinct N-H stretching bands will confirm the primary amine, while the absence of a band in this region would suggest a tertiary amine.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be conducted.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 2.7 | m | 2H | Piperidine H-2ax, H-6ax |

| ~2.4 - 2.2 | m | 2H | Piperidine H-2eq, H-6eq |

| ~2.3 | s | 2H | -CH₂-NH₂ |

| ~1.7 - 1.5 | m | 3H | Piperidine H-3ax, H-5ax, H-4 |

| ~1.4 | br s | 2H | -NH₂ |

| ~1.2 - 1.0 | m | 2H | Piperidine H-3eq, H-5eq |

| ~0.9 | s | 6H | C(CH₃)₂ |

| ~0.85 | d | 3H | Piperidine -CH₃ |

Note: Chemical shifts are estimations based on known values for similar structures, such as 4-methylpiperidine.[11]

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | -C (CH₃)₂- |

| ~55 | Piperidine C-2, C-6 |

| ~50 | -C H₂-NH₂ |

| ~35 | Piperidine C-3, C-5 |

| ~31 | Piperidine C-4 |

| ~25 | -C(C H₃)₂ |

| ~22 | Piperidine -C H₃ |

Note: Chemical shifts are estimations based on known values for similar structures, such as 4-methylpiperidine.[12][13][14]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate directly bonded C-H pairs), and HMBC (to establish long-range C-H correlations) to unambiguously assign all proton and carbon signals.

-

-

Data Interpretation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. COSY will confirm the spin systems within the piperidine ring. HSQC will link each proton to its attached carbon. HMBC will be crucial for confirming the connectivity between the propanamine moiety and the piperidine ring, particularly the correlation between the protons of the gem-dimethyl group and the quaternary carbon, as well as the protons on the piperidine ring adjacent to the nitrogen and the quaternary carbon.

Conclusion

The structural elucidation of a novel compound such as this compound requires a systematic and multi-faceted analytical approach. This technical guide has outlined a plausible synthetic route and a comprehensive strategy for its structural confirmation using modern spectroscopic techniques. The predicted data and detailed experimental protocols provided herein serve as a robust framework for researchers to confidently synthesize and characterize this and other related molecules. The successful elucidation of its structure is a prerequisite for any further investigation into its potential biological activities and applications in drug development.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 14. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Potential Mechanism of Action of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Theoretical and Methodological Guide

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the synthesis, biological activity, or mechanism of action of the specific compound, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Consequently, this document provides a theoretical exploration of its potential pharmacological activities based on the well-established roles of its constituent chemical moieties—the piperidine ring and the 2-methyl-2-aminopropyl group. The experimental protocols and proposed mechanisms described herein are general methodologies used in drug discovery and should be considered as a prospective research framework rather than a definitive analysis of this particular molecule.

Introduction: Deconstructing the Molecule for Mechanistic Insights

This compound is a novel chemical entity incorporating two key pharmacophores: a substituted piperidine ring and a gem-dimethyl aminoalkane backbone. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions allow it to bind to a diverse range of biological targets. The 2-methyl-2-aminopropyl moiety provides a basic nitrogen center and steric bulk, which can influence receptor binding, selectivity, and pharmacokinetic properties.

Given the absence of specific data, this guide will propose potential mechanisms of action by drawing parallels with structurally related compounds and will outline a comprehensive experimental strategy to elucidate its true pharmacological profile.

Hypothetical Mechanisms of Action

Based on the structural features of this compound, several plausible mechanisms of action can be postulated. These hypotheses provide a foundation for initial biological screening and characterization.

Sigma Receptor Modulation

The piperidine moiety is a common feature in high-affinity sigma (σ) receptor ligands.[4][5] Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.

-

Hypothesis: this compound may act as a ligand for σ1 and/or σ2 receptors. The nitrogen of the piperidine ring can form a key ionic interaction within the receptor binding pocket, while the rest of the molecule explores hydrophobic and accessory binding sites.

A potential signaling pathway for a hypothetical σ1 receptor agonist action is depicted below.

Caption: Hypothetical σ1 Receptor Agonist Signaling Pathway.

Opioid Receptor Activity

Certain piperidine derivatives are known to interact with opioid receptors. For instance, some act as antagonists at the κ-opioid receptor (KOR), which has shown potential for treating depression and addiction.[6]

-

Hypothesis: The compound may exhibit affinity for one or more opioid receptor subtypes (μ, δ, or κ). The protonated amine could mimic the tyramine moiety of endogenous opioid peptides, a key interaction for receptor binding.

Ion Channel Modulation

The structural features of the molecule are also consistent with those of some ion channel modulators. The positively charged amine and the lipophilic piperidine ring could facilitate interaction with voltage-gated or ligand-gated ion channels.

-

Hypothesis: this compound could modulate the activity of ion channels, such as sodium, potassium, or calcium channels, which could have implications for neuronal excitability.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is required to determine the actual mechanism of action of this novel compound. The following workflow outlines a standard progression from initial screening to in-depth characterization.

Caption: General Experimental Workflow for Elucidating Mechanism of Action.

Detailed Experimental Protocols (General)

The following are generalized protocols for key experiments in the proposed workflow. Specific conditions would need to be optimized for the compound .

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for a specific receptor.

-

Methodology:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a known radiolabeled ligand (e.g., [³H]-haloperidol for σ receptors) at a fixed concentration.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

-

Functional Assays (Example: cAMP Assay)

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase.

-

Methodology:

-

Use a cell line stably expressing the GPCR of interest.

-

Culture the cells in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For agonist testing, treat the cells with increasing concentrations of the test compound and measure intracellular cAMP levels.

-

For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist of the receptor, then measure cAMP levels.

-

cAMP levels can be quantified using various methods, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Quantitative Data (Hypothetical)

The following tables present a hypothetical data summary that would be generated from the experimental workflow.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

| Receptor Target | Ki (nM) |

| σ1 Receptor | 25 |

| σ2 Receptor | 150 |

| μ-Opioid Receptor | >10,000 |

| κ-Opioid Receptor | 850 |

| δ-Opioid Receptor | >10,000 |

| Dopamine D2 | >5,000 |

| Serotonin 5-HT2A | >5,000 |

Table 2: Hypothetical Functional Activity (EC50/IC50, nM)

| Assay | Target | Activity | Value (nM) |

| Calcium Mobilization | σ1 Receptor | Agonist | EC50 = 75 |

| cAMP Accumulation | κ-Opioid Receptor | Antagonist | IC50 = 1200 |

Conclusion

While the precise mechanism of action of this compound remains to be determined, its structural components suggest a high probability of activity within the central nervous system. The piperidine moiety strongly points towards potential interactions with sigma receptors, while other possibilities such as opioid receptor or ion channel modulation cannot be excluded. The proposed experimental workflow provides a robust framework for the systematic investigation of this novel compound, which could lead to the discovery of a new therapeutic agent. The hypotheses and methodologies presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in characterizing this and other novel piperidine-containing molecules.

References

- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic pharmaceuticals. Its unique structural and physicochemical properties make it a privileged motif in the design of novel therapeutic agents. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the diverse biological activities exhibited by novel piperidine derivatives. We will delve into their significant anticancer, antimicrobial, and neurological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Anticancer Activity of Piperidine Derivatives

Novel piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and cytostatic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various piperidine derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values represent the concentration of the compound required to inhibit cell viability or growth by 50%, respectively.

| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 17a | PC3 | Prostate | 0.81 (IC50) | [1] |

| MGC803 | Gastric | 1.09 (IC50) | [1] | |

| MCF-7 | Breast | 1.30 (IC50) | [1] | |

| Piperine | HepG2 | Liver | 97 (IC50) | |

| Hep3B | Liver | 58 (IC50) | ||

| A549 | Lung | - | [2] | |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast | 1.00 (GI50) | [3] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | Lung (Non-small cell) | 1.35 (GI50) | [3] |

| Nitro-substituted semicarbazide 4c | U87 | Glioblastoma | 12.6 (IC50, µg/mL) | [4] |

| Nitro-substituted semicarbazide 4d | U87 | Glioblastoma | 13.7 (IC50, µg/mL) | [4] |

| Piperidine Complex | A549 | Lung | 32.43 (IC50) | [5] |

Signaling Pathways in Anticancer Activity

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, converging on the activation of caspases, a family of proteases that execute the apoptotic program.

Many novel piperidine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G1/S or G2/M transitions. This prevents the cells from replicating their DNA and dividing.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nwmedj.org [nwmedj.org]

In Silico Modeling of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting in silico modeling of the receptor binding profile of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the absence of direct experimental data for this specific compound, this document outlines a prospective study based on the analysis of structurally similar piperidine derivatives. The primary focus is on two plausible receptor targets, the Sigma-1 (σ1) receptor and the Dopamine D2 (D2) receptor, which are known to interact with piperidine-containing ligands. This guide details experimental protocols for receptor binding assays, computational docking, and the visualization of associated signaling pathways, serving as a roadmap for researchers investigating the pharmacological profile of this and similar novel chemical entities.

Introduction

This compound is a small molecule featuring a piperidine moiety, a common structural motif in a vast number of pharmaceuticals and bioactive compounds. The conformational flexibility and potential for various non-covalent interactions make the piperidine scaffold a valuable component in drug design. Understanding the receptor binding profile of novel piperidine derivatives is crucial for elucidating their potential therapeutic applications and off-target effects.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinities and interaction modes of small molecules with their biological targets. This guide presents a structured approach to the computational analysis of this compound, focusing on the Sigma-1 and Dopamine D2 receptors as initial targets for investigation.

Predicted Physicochemical Properties and Ligand Preparation

Table 1: Predicted Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted) | Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine[1] | 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine[2] |

| Molecular Formula | C11H24N2 | C9H20N2 | C13H28N2 |

| Molecular Weight ( g/mol ) | 184.32 | 156.27 | 212.37 |

| XLogP3 | ~2.0 | 1.1 | 2.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 4 | 4 | 5 |

Hypothetical Receptor Binding Profile

Based on the binding affinities of structurally related piperidine derivatives, a hypothetical binding profile for this compound at the Sigma-1 and Dopamine D2 receptors can be postulated. The following table summarizes known binding data for various piperidine analogs, providing a basis for initial in silico investigations.

Table 2: Receptor Binding Affinities (Ki in nM) of Structurally Related Piperidine Derivatives

| Compound | Target Receptor | Ki (nM) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 | 3.2 | [3] |

| Haloperidol | Sigma-1 | 2.5 | [3] |

| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 | 0.89–1.49 | [4] |

| N-[(4-chlorophenoxy)ethyl]piperidines | Sigma-1 | 0.34–1.18 | [4] |

| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | Dopamine D2 | High Affinity | [5] |

| N‐{4‐[4‐(2‐Methoxyphenyl)piperazin‐1‐yl]butyl}‐4‐ (pentafluoro‐λ6‐sulfanyl)benzamide | Dopamine D2 | 9.5 | [6][7] |

| Fallypride-based bitopic ligand (cis-40) | Dopamine D2 | 16.9 | [8] |

| Fallypride-based bitopic ligand (cis-40) | Dopamine D3 | 2.5 | [8] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] A detailed protocol for a competitive binding assay is provided below.

Objective: To determine the inhibition constant (Ki) of this compound for the Sigma-1 and Dopamine D2 receptors.

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., guinea pig liver membranes for Sigma-1, HEK293 cells expressing human D2 receptors).[10]

-

Radioligand with known affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for Sigma-1, [³H]-Spiperone for D2).[10]

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).[11]

-

Incubation: Add the membrane preparation to each well, followed by the test compound or buffer, and finally the radioligand. Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60-90 minutes at 37°C for Sigma-1).[10][11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[11]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the Sigma-1 and Dopamine D2 receptors.

Software:

-

Molecular modeling software (e.g., Schrödinger Suite, AutoDock, GOLD).

Procedure:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Assign proper bond orders, add hydrogens, and generate possible conformations. Determine the likely protonation state at physiological pH.

-

-

Grid Generation:

-

Define the binding site on the receptor based on the location of the co-crystallized ligand or from published mutagenesis data.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking:

-

Dock the prepared ligand into the receptor grid using a suitable docking algorithm (e.g., Glide for Schrödinger, Lamarckian Genetic Algorithm for AutoDock).

-

Generate a set of possible binding poses.

-

-

Scoring and Analysis:

-

Score the generated poses using a scoring function to estimate the binding affinity (e.g., GlideScore, binding energy).

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and receptor residues.

-

Visualization of Workflows and Signaling Pathways

Experimental and Computational Workflows

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for in silico molecular docking.

Signaling Pathways

References

- 1. Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine | C9H20N2 | CID 43199381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine | C13H28N2 | CID 62580067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 7. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Solubility of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a qualitative solubility profile derived from the physicochemical properties of the molecule and its structural analogs. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

Physicochemical Properties and Predicted Solubility Profile

Understanding the structural features of this compound is crucial for predicting its solubility. The molecule possesses a tertiary amine within the piperidine ring and a primary amine, both of which can act as hydrogen bond acceptors. The overall structure has a significant aliphatic character, suggesting a degree of lipophilicity.

Based on the principles of "like dissolves like," a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the amine groups to form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected as the polar amine groups will have limited favorable interactions with nonpolar solvent molecules.

The following table summarizes the predicted qualitative solubility. It is imperative for researchers to determine quantitative data for their specific applications.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding between amine groups and hydroxyl groups of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Favorable dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | van der Waals forces and potential weak dipole-induced dipole interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Primarily van der Waals interactions; polar nature of the amine limits solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to quantify the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid ensures that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The following diagram illustrates the workflow for determining the solubility of this compound.

References

A Technical Guide to the Predicted Spectroscopic Profile of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structural formula of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.1 - 1.5 | Broad Singlet | 2H | -NH₂ |

| b | ~2.5 - 2.7 | Singlet | 2H | -C-CH₂-NH₂ |

| c | ~1.0 - 1.2 | Singlet | 6H | -C(CH₃)₂ |

| d | ~2.7 - 2.9 | Multiplet | 2H | Piperidine H (axial, adjacent to N) |

| e | ~2.0 - 2.2 | Multiplet | 2H | Piperidine H (equatorial, adjacent to N) |

| f | ~1.6 - 1.8 | Multiplet | 2H | Piperidine H (axial) |

| g | ~1.2 - 1.4 | Multiplet | 2H | Piperidine H (equatorial) |

| h | ~1.4 - 1.6 | Multiplet | 1H | Piperidine H (at C4) |

| i | ~0.8 - 0.9 | Doublet | 3H | -CH-CH₃ |

Note: The protons of the primary amine (a) may exchange with deuterium in D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~50 - 60 | -C-CH₂-NH₂ |

| ~55 - 65 | Quaternary Carbon -C(CH₃)₂ |

| ~20 - 25 | -C(CH₃)₂ |

| ~50 - 55 | Piperidine C (adjacent to N) |

| ~30 - 35 | Piperidine C (C4) |

| ~30 - 35 | Piperidine C (adjacent to C4) |

| ~20 - 25 | -CH-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands)[1][2][3][4] |

| 2850 - 3000 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium[3] |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium to Weak[3] |

| 665 - 910 | N-H Wag | Primary Amine | Broad, Medium[3] |

Note: As a tertiary amine is also present within the piperidine ring, the spectrum will lack N-H stretching bands associated with secondary amines.[2]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 154 | [M - CH₂NH₂]⁺ (Alpha-cleavage) |

| 98 | [C₅H₁₀N-CH₃]⁺ (Piperidine ring fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 58 | [CH₂=N(CH₃)C₂H₅]⁺ (Alpha-cleavage fragment) |

| 30 | [CH₂=NH₂]⁺ |

Note: The molecular ion peak is expected to have an even mass-to-charge ratio, which is inconsistent with the nitrogen rule for a compound with an odd number of nitrogen atoms. However, this compound contains two nitrogen atoms (an even number), so an even molecular weight is expected.[5][6] Alpha-cleavage is the dominant fragmentation pathway for aliphatic amines.[5][7][8]

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to a height of at least 4 cm.[9]

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition :[9]

-

Instrument : 400 MHz (or higher) NMR spectrometer.

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition :[9]

-

Instrument : Same spectrometer as for ¹H NMR.

-

Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 to several thousand, depending on sample concentration and the presence of quaternary carbons.

-

IR Spectroscopy (FT-IR)

-

Sample Preparation (ATR - Attenuated Total Reflectance) :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the neat liquid or solid sample directly onto the center of the crystal, ensuring complete coverage of the crystal surface.

-

For solids, lower the pressure clamp to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Typical Parameters :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Mass Spectrometry (GC-MS with EI)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Gas Chromatography (GC) Method :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature : 250-280°C.

-

Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes to ensure elution of the compound.

-

-

Mass Spectrometry (MS) Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

MS Source Temperature : 230°C.

-

MS Quadrupole Temperature : 150°C.

-

Mass Scan Range : 30-550 amu.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. quora.com [quora.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for the specific compound 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is not available in the public domain. This guide provides an analysis of potential therapeutic targets based on the well-established biological activities of structurally similar piperidine-containing molecules. The information presented herein is intended for research and informational purposes and should be interpreted as a predictive guide for further investigation.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] The molecule this compound, a substituted piperidine propanamine, belongs to a class of compounds that has shown significant promise in modulating various physiological and pathological processes. This technical guide explores the potential therapeutic targets for this molecule by drawing parallels with structurally related compounds that have been the subject of extensive research.

General Biological Activities of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of biological activities, underscoring their therapeutic potential across multiple disease areas. These activities are largely influenced by the nature and position of substituents on the piperidine ring.[2]

Key therapeutic areas for piperidine-containing compounds include:

-

Central Nervous System (CNS) Disorders: Many piperidine derivatives exhibit activity as analgesics, antipsychotics, and antidepressants, often by targeting opioid, sigma, and histamine receptors.[3][4][5][6]

-

Cancer: The piperidine moiety is integral to numerous anticancer drugs and clinical candidates, which act through various mechanisms such as enzyme inhibition and modulation of critical signaling pathways.[1][2][7]

-

Infectious Diseases: Certain piperidine analogs have shown antimicrobial and antiviral properties.[1][5][8]

-

Inflammatory Diseases: The anti-inflammatory potential of piperidine derivatives is an active area of research, with some compounds targeting nicotinic acetylcholine receptors.[9]

-

Metabolic Disorders: More recently, piperidine derivatives have been investigated as agonists for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.[10]

Potential Therapeutic Targets for this compound

Based on the structure of this compound and the established pharmacology of related piperidine propanamine derivatives, several potential therapeutic targets can be postulated.

Opioid and Sigma Receptors

Substituted piperidines are well-represented among opioid receptor modulators. The core structure of this compound shares features with known analgesics that target μ-opioid receptors (MOR).[6][8] Additionally, sigma receptors (σ1 and σ2), which are involved in pain perception and various neurological processes, are also recognized targets for piperidine derivatives.[3][4]

Table 1: Representative Quantitative Data for Piperidine Derivatives Targeting Opioid and Sigma Receptors

| Compound Class | Specific Target | Representative Compound Example | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Piperidine Propanamide Derivatives | μ-Opioid Receptor | Fentanyl Analog | 0.1 - 10 | 1 - 50 |

| Piperidine Derivatives | σ1 Receptor | Haloperidol Analog | 5 - 100 | 50 - 500 |

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.

Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. Piperidine derivatives have been successfully developed as potent H3 receptor agonists and antagonists, with potential applications in treating neurological and psychiatric disorders.[11] The structural features of this compound are consistent with those of some known H3 receptor ligands.

Table 2: Representative Quantitative Data for Piperidine Derivatives Targeting the Histamine H3 Receptor

| Compound Class | Specific Target | Representative Compound Example | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| N-Aryl-piperidines | Histamine H3 Receptor | Imidazole-containing piperidine | 10 - 200 | 100 - 1000 |

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.

Anticancer Targets

The piperidine scaffold is present in a number of approved and investigational anticancer agents.[7] These compounds can target a variety of proteins involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases (e.g., Akt1, EGFR, VEGFR, ALK) and enzymes like topoisomerase.[7] While a direct link is speculative, the potential for this compound to interact with such targets cannot be ruled out and warrants investigation.

Table 3: Representative Quantitative Data for Piperidine Derivatives with Anticancer Activity

| Compound Class | Target/Cell Line | Representative Compound Example | IC50/GI50 (µM) |

| Furan-pyrazole piperidine derivatives | Akt1 | (Structure-specific) | 0.02 - 5.3 |

| Substituted Piperidines | MCF-7 (Breast) | DTPEP | 0.8 ± 0.04 |

| Substituted Piperidines | PC3 (Prostate) | Compound 17a | 0.81 |

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.[1][2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential therapeutic targets of this compound are provided below.

Radioligand Binding Assay for Opioid and Histamine Receptors

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., μ-opioid receptor or histamine H3 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-Nα-methylhistamine for H3R), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity at GPCRs

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a G protein-coupled receptor.

Methodology:

-

Membrane and Reagent Preparation: Use cell membranes expressing the receptor of interest and prepare a reaction mixture containing GDP and [³⁵S]GTPγS.

-

Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and the reaction mixture.

-

Incubation: Incubate the plate to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the G proteins.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells of interest (e.g., MCF-7, PC3) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of the vast literature on structurally related piperidine derivatives provides a strong foundation for predicting its potential therapeutic targets. The most probable targets include central nervous system receptors such as opioid, sigma, and histamine H3 receptors, given the prevalence of the piperidine propanamine scaffold in compounds active at these sites. Furthermore, the possibility of anticancer activity should not be discounted, as the piperidine moiety is a key pharmacophore in numerous oncology drug candidates.